(3,5-Di-tert-butylphenyl)boronic acid
Overview
Description
“(3,5-Di-tert-butylphenyl)boronic acid” is a type of alkylboronic acid compound . It is a significant intermediate in organic synthesis, which can undergo cross-coupling with electrophiles to prepare drug molecules . It plays an important role in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “(3,5-Di-tert-butylphenyl)boronic acid” involves dissolving 26.92g (100mmol, 1eq.) of 3,5-di-tert-butyl bromobenzene in 200mL of ultra-dry tetrahydrofuran under a nitrogen atmosphere . The system temperature is reduced to -78°C, and 60.0mL of a 2mol/L n-butyllithium solution in hexane (120mmol, 1.2eq.) is slowly added . The reaction proceeds for 30 minutes at -78°C, then 20.69g of trimethyl borate (110mmol, 1.1eq) is slowly added . After 3 hours, the reaction gradually returns to room temperature, and 10.0mL of water is added to quench the reaction . The reaction liquid is concentrated, extracted with ethyl acetate, washed with saturated salt water, and the organic phase is combined and dried with anhydrous sodium sulfate . The filtrate is concentrated, recrystallized and washed with hexane to obtain 17.00g of white solid “(3,5-Di-tert-butylphenyl)boronic acid”, with a yield of 72.6% .Molecular Structure Analysis
The molecular formula of “(3,5-Di-tert-butylphenyl)boronic acid” is C14H23BO2 . The average mass is 234.142 Da and the monoisotopic mass is 234.179108 Da .Chemical Reactions Analysis
Alkylboronic acid compounds like “(3,5-Di-tert-butylphenyl)boronic acid” are important intermediates in organic synthesis . They can undergo cross-coupling with electrophiles to prepare drug molecules .Physical And Chemical Properties Analysis
“(3,5-Di-tert-butylphenyl)boronic acid” is a solid at 20°C . It has a density of 0.982g/cm3 . Its boiling point is 333.1±52.0°C at 760 mmHg .Scientific Research Applications
Fluorescent Probing
(3,5-Di-tert-butylphenyl)boronic acid has been utilized as a fluorescent probe for boronate esters. This application is significant in the study of emission and the synthesis of various nanoparticles .
Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceutical molecules through cross-coupling reactions with electrophilic reagents .
Sensing Applications
Due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions, (3,5-Di-tert-butylphenyl)boronic acid is valuable in sensing applications. These can range from homogeneous assays to heterogeneous detection methods .
Safety and Hazards
“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Mechanism of Action
Target of Action
(3,5-Di-tert-butylphenyl)boronic acid is a type of alkylboronic acid compound . Alkylboronic acids are important intermediates in organic synthesis . They can interact with electrophilic reagents to prepare drug molecules, playing a significant role in medicinal chemistry .
Mode of Action
Alkylboronic acids, in general, are known to undergo cross-coupling reactions with electrophilic reagents . This property allows them to be used in the synthesis of various drug molecules .
Result of Action
(3,5-Di-tert-butylphenyl)boronic acid is a colorless solid that emits light when heated . It has been used as a fluorescent probe for boronate esters . This material has also been used to prepare nanoparticles of various sizes for use in the study of emission .
Action Environment
The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(3,5-ditert-butylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIEHUQSGPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466928 | |
Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butylphenyl)boronic acid | |
CAS RN |
197223-39-5 | |
Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-di-tert-butylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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